![molecular formula C18H36N2 B14661834 3-[Methyl(tetradecan-2-YL)amino]propanenitrile CAS No. 41293-82-7](/img/structure/B14661834.png)
3-[Methyl(tetradecan-2-YL)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl(tetradecan-2-yl)amino]propanenitrile is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a methyl-substituted tetradecane chain linked to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(tetradecan-2-yl)amino]propanenitrile typically involves the reaction of tetradecane-2-amine with 3-chloropropanenitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloropropanenitrile, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[Methyl(tetradecan-2-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrile group or the alkyl chain can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-[Methyl(tetradecan-2-yl)amino]propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[Methyl(tetradecan-2-yl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling pathways. Its nitrile group can also participate in covalent bonding with target proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-[Methyl(tetradecan-2-yl)amino]propanamide: Similar structure but with an amide group instead of a nitrile.
3-[Methyl(tetradecan-2-yl)amino]propanol: Contains a hydroxyl group instead of a nitrile.
3-[Methyl(tetradecan-2-yl)amino]propanoic acid: Features a carboxylic acid group in place of the nitrile.
Uniqueness
3-[Methyl(tetradecan-2-yl)amino]propanenitrile is unique due to its specific combination of a long alkyl chain and a nitrile group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring amphiphilic compounds with reactive functional groups.
Propiedades
Número CAS |
41293-82-7 |
|---|---|
Fórmula molecular |
C18H36N2 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
3-[methyl(tetradecan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C18H36N2/c1-4-5-6-7-8-9-10-11-12-13-15-18(2)20(3)17-14-16-19/h18H,4-15,17H2,1-3H3 |
Clave InChI |
BLGVPGNWDUOIKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)N(C)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)



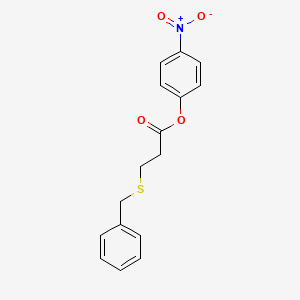
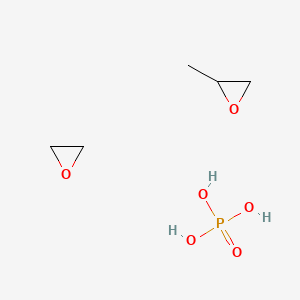


![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
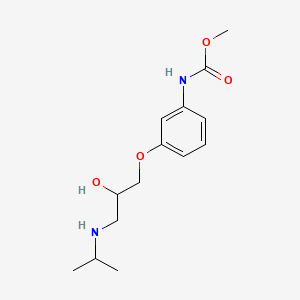
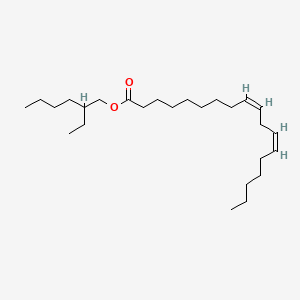
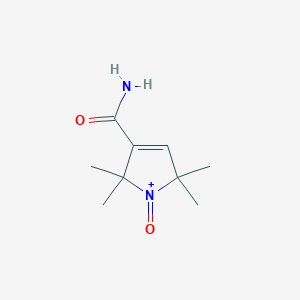
phosphane](/img/structure/B14661839.png)
